Mass Shift Comparison: D10 (10 Da) vs. D6 (6 Da) vs. D4 (4 Da) in MS Discrimination
1,3-Dimethoxybenzene-D10 provides a +10 Da mass shift relative to the unlabeled native analyte (148.23 vs. 138.16 g/mol), representing the maximum achievable deuterium incorporation for this molecular scaffold. This contrasts with 1,3-dimethoxybenzene-D6 (CAS 16469-85-5, 144.20 g/mol, +6 Da shift) and 1,3-dimethoxybenzene-D4 (CAS 362049-44-3, 142.17 g/mol, +4 Da shift) . The +10 Da shift places the D10 internal standard signal further from the native analyte's isotopic envelope, reducing the probability of M+2 and M+4 natural abundance contributions from the unlabeled compound overlapping with the internal standard channel [1].
| Evidence Dimension | Mass shift relative to unlabeled 1,3-dimethoxybenzene |
|---|---|
| Target Compound Data | +10 Da (148.23 g/mol vs. 138.16 g/mol unlabeled) |
| Comparator Or Baseline | 1,3-Dimethoxybenzene-D6: +6 Da; 1,3-Dimethoxybenzene-D4: +4 Da |
| Quantified Difference | D10 provides 4 Da greater mass separation than D6, 6 Da greater than D4 |
| Conditions | Calculated from molecular formulas: C8D10O2 (D10), C8H4D6O2 (D6), C8H6D4O2 (D4) |
Why This Matters
Greater mass separation minimizes isotopic cross-talk between analyte and internal standard quantification channels, improving assay specificity and linear dynamic range in quantitative MS methods.
- [1] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(Suppl 1), S107-S113. View Source
